![molecular formula C10H14ClNO B1416850 2-{[(2-Chlorophenyl)methyl]amino}propan-1-ol CAS No. 1118787-00-0](/img/structure/B1416850.png)
2-{[(2-Chlorophenyl)methyl]amino}propan-1-ol
Vue d'ensemble
Description
“2-{[(2-Chlorophenyl)methyl]amino}propan-1-ol” is a chemical compound with the molecular formula C10H14ClNO and a molecular weight of 199.68 . It is used for research purposes and is not intended for diagnostic or therapeutic use .
Molecular Structure Analysis
The molecular structure of “2-{[(2-Chlorophenyl)methyl]amino}propan-1-ol” is derived from its molecular formula, C10H14ClNO . The exact structure is not provided in the search results.Physical And Chemical Properties Analysis
“2-{[(2-Chlorophenyl)methyl]amino}propan-1-ol” is a solid at room temperature. It has a predicted melting point of 54-56° C and a predicted boiling point of 324.0° C at 760 mmHg. Its predicted density is 1.1 g/cm3 .Applications De Recherche Scientifique
Synthesis and Biological Properties
- A study by Papoyan et al. (2011) explored the synthesis of new compounds similar to 2-{[(2-Chlorophenyl)methyl]amino}propan-1-ol. These compounds showed pronounced anticonvulsive and peripheral n-cholinolytic activities, but no antibacterial activity was observed (Papoyan et al., 2011).
Conformational Analyses
- Nitek et al. (2020) conducted a conformational analysis of derivatives of 2-amino-N-[2-(dimethylphenoxy)ethyl]propan-1-ol. The study provided insights into the molecular structures and interactions within these compounds (Nitek et al., 2020).
Antifungal Applications
- Lima-Neto et al. (2012) synthesized 2-(1-aryl-1H-1,2,3-triazol-4-yl)propan-2-ols and evaluated their antifungal activities against Candida strains. A particular compound with a chlorophenyl group demonstrated promising antifungal profiles, suggesting potential for further development (Lima-Neto et al., 2012).
Spectroscopic Characterization
- Kuś et al. (2016) performed a comprehensive chemical characterization of cathinone derivatives, including a compound structurally related to 2-{[(2-Chlorophenyl)methyl]amino}propan-1-ol. This study contributes to the understanding of the molecular properties of such compounds (Kuś et al., 2016).
Cardioselectivity in Beta-Adrenoceptor Blocking Agents
- Rzeszotarski et al. (1979) investigated compounds similar to 2-{[(2-Chlorophenyl)methyl]amino}propan-1-ol for their affinity to beta-adrenoceptors. The study highlights the potential cardioselectivity of these compounds (Rzeszotarski et al., 1979).
Transformation Reactions
- Bernas et al. (2015) studied the transformation reaction of 1-(2-aminophenyl)propan-2-ol, related to 2-{[(2-Chlorophenyl)methyl]amino}propan-1-ol. This research provides insights into the chemical processes and potential applications of these compounds (Bernas et al., 2015).
Antitumor Activity
- Hakobyan et al. (2020) explored the synthesis of tertiary amino alcohols and their dihydrochlorides, with a focus on their effect on tumor DNA methylation. This research could lead to new avenues in cancer treatment (Hakobyan et al., 2020).
Propriétés
IUPAC Name |
2-[(2-chlorophenyl)methylamino]propan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClNO/c1-8(7-13)12-6-9-4-2-3-5-10(9)11/h2-5,8,12-13H,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEZLLBZQPKTYAA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)NCC1=CC=CC=C1Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801258622 | |
| Record name | 2-[[(2-Chlorophenyl)methyl]amino]-1-propanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801258622 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[(2-Chlorophenyl)methyl]amino}propan-1-ol | |
CAS RN |
1118787-00-0 | |
| Record name | 2-[[(2-Chlorophenyl)methyl]amino]-1-propanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1118787-00-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[[(2-Chlorophenyl)methyl]amino]-1-propanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801258622 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



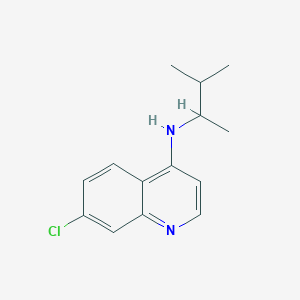
![2-Methyl-5-(4-nitro-phenyl)-octahydro-pyrrolo[3,4-c]pyrrole](/img/structure/B1416769.png)
![4-(2,3-dihydro-1H-indole-1-carbonyl)-1-[3-(methylsulfanyl)phenyl]pyrrolidin-2-one](/img/structure/B1416771.png)
![2-chloro-N-[1-(4-methoxyphenyl)-2-methylpropyl]acetamide](/img/structure/B1416773.png)
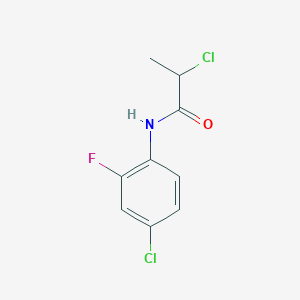
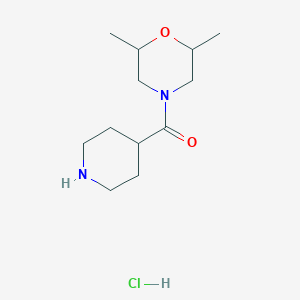
![N-{1-[4-(1H-1,2,4-triazol-1-yl)phenyl]ethylidene}hydroxylamine](/img/structure/B1416778.png)
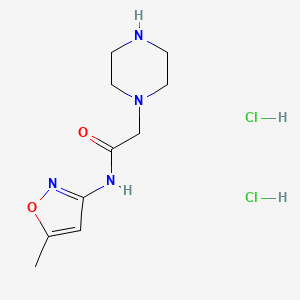
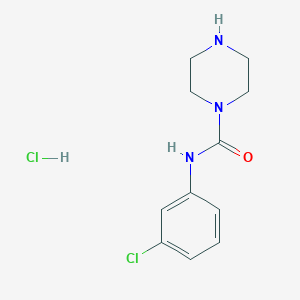
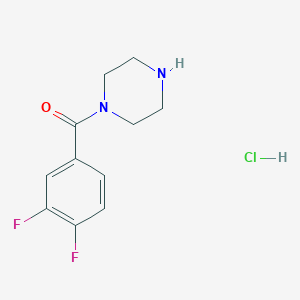
![3-Methyl-2-[(pyridin-4-ylmethyl)amino]butanoic acid dihydrochloride](/img/structure/B1416786.png)
![3-Methyl-2-{[(2-methyl-1,3-thiazol-4-yl)methyl]amino}butanoic acid dihydrochloride](/img/structure/B1416787.png)
![4-{[(2-Chloro-4-fluorophenyl)methyl]amino}butanoic acid hydrochloride](/img/structure/B1416789.png)
![2-{[(2-Chlorophenyl)methyl]amino}propanoic acid hydrochloride](/img/structure/B1416790.png)